molecular formula C14H15N3O4 B11840558 N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-69-4

N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11840558
CAS No.: 88758-69-4
M. Wt: 289.29 g/mol
InChI Key: BFZDKWCAHQHWLK-UHFFFAOYSA-N
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Description

N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide is a complex organic compound that features a quinoline moiety, an ethanimidamide group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide typically involves the reaction of quinoline derivatives with ethoxycarbonylating agents and ethanimidamide precursors. One common method involves the use of quinoline-8-ol, which is first reacted with an ethoxycarbonylating agent such as ethyl chloroformate under basic conditions to form the ethoxycarbonylated intermediate. This intermediate is then reacted with an ethanimidamide precursor, such as an amidine hydrochloride, under mild heating to yield the final product .

Industrial Production Methods

Industrial production of N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide may involve large-scale batch reactions using similar synthetic routes. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Solvent choice and purification methods, such as recrystallization or chromatography, are also crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxycarbonyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

88758-69-4

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] ethyl carbonate

InChI

InChI=1S/C14H15N3O4/c1-2-19-14(18)21-17-12(15)9-20-11-7-3-5-10-6-4-8-16-13(10)11/h3-8H,2,9H2,1H3,(H2,15,17)

InChI Key

BFZDKWCAHQHWLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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